Cas no 1226275-16-6 (1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine)

1226275-16-6 structure
Productnaam:1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Chemische en fysische eigenschappen
Naam en identificatie
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- 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
- CS-0268317
- 1226275-16-6
- EN300-232323
- AKOS005169387
- 2-(4-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-amine
- STL414760
-
- MDL: MFCD15976270
- Inchi: InChI=1S/C10H7ClF3N3/c11-6-1-3-7(4-2-6)17-9(15)5-8(16-17)10(12,13)14/h1-5H,15H2
- InChI-sleutel: POMIOOMOFQXDOE-UHFFFAOYSA-N
- LACHT: C1=C(C=CC(=C1)N2C(=CC(=N2)C(F)(F)F)N)Cl
Berekende eigenschappen
- Exacte massa: 261.0280594Da
- Monoisotopische massa: 261.0280594Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 266
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 43.8Ų
- XLogP3: 3.1
Experimentele eigenschappen
- Dichtheid: 1.5±0.1 g/cm3
- Kookpunt: 349.6±42.0 °C at 760 mmHg
- Vlampunt: 165.2±27.9 °C
- Dampfdruk: 0.0±0.8 mmHg at 25°C
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232323-5.0g |
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine |
1226275-16-6 | 95% | 5.0g |
$2028.0 | 2024-06-20 | |
Chemenu | CM489663-1g |
1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine |
1226275-16-6 | 97% | 1g |
$337 | 2022-06-13 | |
Enamine | EN300-232323-5g |
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine |
1226275-16-6 | 5g |
$2028.0 | 2023-09-15 | ||
Enamine | EN300-232323-1g |
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine |
1226275-16-6 | 1g |
$699.0 | 2023-09-15 | ||
Enamine | EN300-232323-0.25g |
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine |
1226275-16-6 | 95% | 0.25g |
$347.0 | 2024-06-20 | |
Enamine | EN300-232323-1.0g |
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine |
1226275-16-6 | 95% | 1.0g |
$699.0 | 2024-06-20 | |
Enamine | EN300-232323-0.1g |
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine |
1226275-16-6 | 95% | 0.1g |
$241.0 | 2024-06-20 | |
Enamine | EN300-232323-2.5g |
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine |
1226275-16-6 | 95% | 2.5g |
$1370.0 | 2024-06-20 | |
Enamine | EN300-232323-0.05g |
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine |
1226275-16-6 | 95% | 0.05g |
$162.0 | 2024-06-20 | |
Enamine | EN300-232323-0.5g |
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine |
1226275-16-6 | 95% | 0.5g |
$546.0 | 2024-06-20 |
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Gerelateerde literatuur
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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